molecular formula C11H15BF2O3 B2763835 3-Butoxy-2,4-difluoro-5-methylphenylboronic acid CAS No. 2096329-85-8

3-Butoxy-2,4-difluoro-5-methylphenylboronic acid

Cat. No. B2763835
CAS RN: 2096329-85-8
M. Wt: 244.04
InChI Key: BWJVKSCSCMDKKR-UHFFFAOYSA-N
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Description

“3-Butoxy-2,4-difluoro-5-methylphenylboronic acid” is a chemical compound with the CAS Number: 2096329-85-8 . It has a molecular weight of 244.05 and its IUPAC name is 3-butoxy-2,4-difluoro-5-methylphenylboronic acid .


Molecular Structure Analysis

The InChI code for “3-Butoxy-2,4-difluoro-5-methylphenylboronic acid” is 1S/C11H15BF2O3/c1-3-4-5-17-11-9 (13)7 (2)6-8 (10 (11)14)12 (15)16/h6,15-16H,3-5H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 244.05 . It is recommended to be stored in a refrigerator .

Scientific Research Applications

Boronic Acid Applications in Organic Synthesis and Material Science

Boronic acids, including phenylboronic acids and their derivatives, are versatile compounds in organic synthesis and materials science. They are pivotal in various cross-coupling reactions, such as Suzuki-Miyaura coupling, which is extensively used to form carbon-carbon bonds in the synthesis of complex organic molecules, pharmaceuticals, and polymers. For instance, primary alkylboronic acids like methylboronic and butylboronic acid have been identified as highly active catalysts for dehydrative amide condensation of α-hydroxycarboxylic acids, showcasing their utility in large-scale synthesis (Yamashita, Sakakura, & Ishihara, 2013) Primary alkylboronic acids as highly active catalysts for the dehydrative amide condensation of α-hydroxycarboxylic acids.

Boronic Acids in Sensor and Detection Technologies

Boronic acids have found applications in the development of sensors, particularly for the detection of saccharides and fluorides, exploiting their ability to form reversible covalent complexes with diols and anions. This property is utilized in the design of fluorescence sensors and biosensors for glucose, which is crucial in diabetes management.

Boronic Acids in Drug Delivery and Biomolecule Modification

Functionalized boronic acids are employed in the modification of biomolecules and the development of drug delivery systems. Phenylboronic acid-functionalized polymeric micelles, for example, have shown promise in targeted cancer therapy by enhancing drug delivery to specific cells, such as HepG2 liver cancer cells, demonstrating the potential for selective treatment strategies (Zhang, Zhang, Su, Cai, Zhuo, & Zhong, 2013) Phenylboronic acid-functionalized polymeric micelles with a HepG2 cell targetability.

properties

IUPAC Name

(3-butoxy-2,4-difluoro-5-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BF2O3/c1-3-4-5-17-11-9(13)7(2)6-8(10(11)14)12(15)16/h6,15-16H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJVKSCSCMDKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1F)OCCCC)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butoxy-2,4-difluoro-5-methylphenylboronic acid

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